molecular formula C7H3ClF3N2NaO B15178784 Sodium 2-chloro-5-(trifluoromethyl)phenyl-N-nitrosoamide CAS No. 85650-47-1

Sodium 2-chloro-5-(trifluoromethyl)phenyl-N-nitrosoamide

Cat. No.: B15178784
CAS No.: 85650-47-1
M. Wt: 246.55 g/mol
InChI Key: IOJJSIUKDSOLCZ-UHFFFAOYSA-M
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Description

Sodium 2-chloro-5-(trifluoromethyl)phenyl-N-nitrosoamide is a chemical compound with the molecular formula C7H3ClF3N2NaO It is known for its unique structural features, including the presence of a trifluoromethyl group, which imparts distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-chloro-5-(trifluoromethyl)phenyl-N-nitrosoamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with nitrosating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-chloro-5-(trifluoromethyl)phenyl-N-nitrosoamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 2-chloro-5-(trifluoromethyl)phenyl-N-nitrosoamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of sodium 2-chloro-5-(trifluoromethyl)phenyl-N-nitrosoamide involves its interaction with molecular targets through its nitroso and trifluoromethyl groups. These functional groups can participate in various chemical reactions, including nucleophilic and electrophilic interactions, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, potentially leading to therapeutic effects or other biological activities .

Properties

CAS No.

85650-47-1

Molecular Formula

C7H3ClF3N2NaO

Molecular Weight

246.55 g/mol

IUPAC Name

sodium;[2-chloro-5-(trifluoromethyl)phenyl]-nitrosoazanide

InChI

InChI=1S/C7H4ClF3N2O.Na/c8-5-2-1-4(7(9,10)11)3-6(5)12-13-14;/h1-3H,(H,12,14);/q;+1/p-1

InChI Key

IOJJSIUKDSOLCZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N-]N=O)Cl.[Na+]

Origin of Product

United States

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